molecular formula C14H14N2O2 B166250 4-(Benzyloxy)benzohydrazide CAS No. 128958-65-6

4-(Benzyloxy)benzohydrazide

Cat. No.: B166250
CAS No.: 128958-65-6
M. Wt: 242.27 g/mol
InChI Key: LZMCSSDFZRJZIS-UHFFFAOYSA-N
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Description

4-(Benzyloxy)benzohydrazide is an organic compound with the molecular formula C14H14N2O2 It is a derivative of benzohydrazide, where a benzyloxy group is attached to the benzene ring

Scientific Research Applications

4-(Benzyloxy)benzohydrazide has several applications in scientific research:

Future Directions

A series of novel derivatives of 4-(Benzyloxy)benzohydrazide were synthesized and evaluated for in vitro anti-tubercular activity against Mycobacterium tuberculosis (MTB). Most of them showed promising activity with an IC50 value of less than 1 µg/mL . The synthesized azetidinone derivatives were also analyzed for physicochemical evaluation that is, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties and the results showed that all the derivatives could comply with essential features required for a potential lead in the anti-tubercular drug discovery process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)benzohydrazide typically involves the reaction of 4-(benzyloxy)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding benzoyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)benzohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)benzoic acid
  • 4-(Benzyloxy)benzylamine

Comparison: 4-(Benzyloxy)benzohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity compared to similar compounds like 4-(Benzyloxy)-2-hydroxybenzaldehyde or 4-(Benzyloxy)benzoic acid. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

4-phenylmethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-16-14(17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMCSSDFZRJZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364121
Record name 4-(benzyloxy)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128958-65-6
Record name 4-(benzyloxy)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(benzyloxy)benzohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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